Herpotrichone A

Catalog No.
S12889584
CAS No.
M.F
C22H26O7
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Herpotrichone A

Product Name

Herpotrichone A

IUPAC Name

(1R,3R,5R,8S,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.01,7.03,5.013,18]nonadeca-6,13(18),16-triene-2,15-dione

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C22H26O7/c1-5-6-11-18-14(25-3)9-17(23)28-15(18)7-12-10(2)27-21(26-4)13-8-16-19(29-16)20(24)22(11,12)13/h8-12,16,19,21H,5-7H2,1-4H3/t10-,11-,12-,16+,19+,21-,22+/m0/s1

InChI Key

XMZRXROVLVZVQL-RMSWSPEHSA-N

Canonical SMILES

CCCC1C2=C(CC3C14C(=CC5C(C4=O)O5)C(OC3C)OC)OC(=O)C=C2OC

Isomeric SMILES

CCC[C@H]1C2=C(C[C@@H]3[C@@]14C(=C[C@@H]5[C@H](C4=O)O5)[C@H](O[C@H]3C)OC)OC(=O)C=C2OC

Herpotrichone A is a pyranone.
Herpotrichone A is a natural product found in Herpotrichia with data available.

Herpotrichone A is a novel compound isolated from the fungus Herpotrichia species, specifically noted for its unique pentacyclic structure characterized by a 6/6/6/6/3 carbon skeleton. This compound, along with its analog Herpotrichone B, was identified through extensive isolation techniques and has garnered attention due to its significant biological activities, particularly in neuroinflammation and neuroprotection. The chemical structure of Herpotrichone A includes multiple fused rings that contribute to its complex reactivity and biological properties .

Typical of polycyclic compounds. Notably, it can undergo intermolecular [4 + 2] cycloaddition reactions, which are crucial for its biosynthetic pathway. These reactions involve the formation of new carbon-carbon bonds, leading to the construction of its intricate molecular framework. Additionally, Herpotrichone A can be subjected to oxidation reactions, potentially yielding various derivatives that may exhibit altered biological activities .

Herpotrichone A exhibits potent anti-neuroinflammatory properties. It has been shown to inhibit lipopolysaccharide-induced inflammation in BV-2 microglial cells, with a reported half-maximal inhibitory concentration indicating its effectiveness at low concentrations. Moreover, studies have demonstrated that Herpotrichone A can exert neuroprotective effects by alleviating ferroptosis, a form of regulated cell death associated with neurodegenerative diseases . This compound's ability to modulate inflammatory pathways positions it as a promising candidate for therapeutic applications in neuroinflammatory conditions.

The synthesis of Herpotrichone A has been explored through both natural extraction and synthetic methodologies. The natural extraction involves isolating the compound from fungal cultures using solvent extraction and chromatographic techniques. In synthetic approaches, researchers have employed biomimetic total synthesis strategies that mimic the biosynthetic pathways hypothesized for the compound's natural production. These methods often involve constructing the complex pentacyclic structure through sequential reactions that build up the carbon skeleton from simpler precursors .

Due to its significant biological activities, Herpotrichone A holds potential applications in pharmacology, particularly in developing treatments for neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. Its ability to inhibit inflammatory processes makes it a candidate for further research into drug formulations aimed at mitigating neurodegeneration and promoting neuronal health .

Studies on the interactions of Herpotrichone A with cellular pathways have revealed its role in modulating oxidative stress responses. Specifically, it has been observed to influence the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage. By relieving ferroptosis and enhancing cellular resilience, Herpotrichone A demonstrates a multifaceted approach to protecting neuronal cells under stress conditions . Further interaction studies are needed to elucidate its complete mechanism of action and potential synergistic effects with other therapeutic agents.

Herpotrichone A shares structural and functional similarities with several other compounds derived from fungi or similar natural sources. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Herpotrichone BSimilar pentacyclic structureAnti-neuroinflammatorySlightly different reactivity profile
Azasperpyranone AContains a lactone moietyAnticancer propertiesDifferent biosynthetic origin
Penicillium-derived compoundsVarious ring structuresAntifungal, antibacterialDiverse biological activities

Herpotrichone A is unique due to its specific pentacyclic arrangement and pronounced neuroprotective effects, distinguishing it from other similar compounds that may not exhibit such potent anti-inflammatory activity or may target different biological pathways .

Herpotrichone A was first isolated in 2020 from Herpotrichia sp. SF09, a fungal symbiont of the terrestrial isopod Armadillidium vulgare (common pillbug) collected from Mount Hua, China. The compound belongs to the herpotrichones, a class of [4 + 2] adducts featuring a complex pentacyclic framework. Structural elucidation revealed its molecular formula as C22H26O7 with a molecular weight of 402.44 g/mol. Unlike typical fungal secondary metabolites, He-A derives from an unusual intermolecular Diels-Alder reaction between a polyketide and a terpenoid precursor.

The production of He-A occurs under specific culture conditions using potato dextrose broth, with yields optimized through static fermentation at 28°C for 12 days. Its biosynthesis appears linked to the fungal host's ecological niche, potentially serving as a chemical defense molecule in the isopod-fungal symbiosis.

Taxonomic Context of Source Organism (Herpotrichia sp. SF09)

Herpotrichia sp. SF09 belongs to the order Pleosporales (class Dothideomycetes), a group renowned for producing architecturally complex metabolites. Phylogenetic analysis of the internal transcribed spacer (ITS) region (GenBank accession MK801764) confirmed its placement within the Herpotrichia genus, though distinct from previously sequenced species. Key taxonomic features include:

CharacteristicDescription
Colony morphologyVelvety black mycelium
Optimal growth temperature28°C
Secondary metabolite profileProduces He-A and analogs under low-nitrogen conditions

The fungus demonstrates strict host specificity, having been isolated exclusively from the cuticular microbiome of A. vulgare populations in specific biogeographic regions of central China.

Historical Significance in Natural Product Chemistry

He-A represents a milestone in three key areas of natural product research:

  • Skeletal Novelty: Its pentacyclic framework contains four fused six-membered rings and one three-membered ring, a configuration previously unreported in fungal metabolites.
  • Biosynthetic Innovation: The [4 + 2] cycloaddition mechanism challenges conventional views of fungal enzymatic capabilities, suggesting novel Diels-Alderase activity.
  • Ecological Insight: As the first neuroprotective agent isolated from an isopod-associated fungus, He-A highlights the pharmacological potential of arthropod-fungal symbioses.

Prior to He-A's discovery, fungal [4 + 2] adducts were primarily known from plant endophytes, making this marine-derived analog particularly significant for drug discovery pipelines.

Herpotrichone A represents a remarkable example of natural product architecture, characterized by an unprecedented pentacyclic 6/6/6/6/3 carbon skeleton that distinguishes it from other known natural compounds [8]. This unique structural framework arises from an intermolecular [4 + 2] cycloaddition reaction, which creates a complex polycyclic system that has not been previously observed in nature [12]. The pentacyclic architecture consists of five interconnected rings with ring sizes of six, six, six, six, and three carbon atoms respectively, forming a highly constrained molecular framework [1] [5].

The compound possesses the molecular formula C₂₂H₂₆O₇ with a molecular weight of 402.44 g/mol, as confirmed through high-resolution mass spectrometry analysis [1] [3]. The structural complexity of Herpotrichone A is further enhanced by the presence of multiple oxygen-containing functional groups, including methoxy substituents and ketone functionalities, which contribute to its biological activity profile [8] [12].

The biosynthetic origin of this pentacyclic skeleton involves the formation of an unusual carbon framework through polyketide biosynthesis followed by spontaneous cycloaddition reactions [5]. This structural arrangement creates a rigid three-dimensional architecture that positions functional groups in specific spatial orientations, contributing to the compound's unique chemical and biological properties [8].

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, High-Resolution Electrospray Ionization Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

The structural elucidation of Herpotrichone A relied extensively on comprehensive nuclear magnetic resonance spectroscopic analysis, employing both one-dimensional and two-dimensional techniques [8] [12]. Proton nuclear magnetic resonance spectroscopy revealed characteristic chemical shifts consistent with the presence of aromatic protons, methoxy groups, and aliphatic proton environments within the pentacyclic framework [8].

Carbon-13 nuclear magnetic resonance spectroscopy provided crucial information regarding the carbon framework, revealing the presence of 22 carbon atoms with distinct chemical environments [1]. The spectroscopic data showed characteristic carbonyl carbon signals, aromatic carbon resonances, and aliphatic carbon peaks that were consistent with the proposed pentacyclic structure [8] [12].

Two-dimensional nuclear magnetic resonance experiments, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation, were essential for establishing connectivity patterns within the molecule [8] [12]. These experiments provided critical information about proton-proton coupling relationships and long-range carbon-proton correlations that confirmed the pentacyclic architecture [8].

Spectroscopic TechniqueKey Information Obtained
¹H Nuclear Magnetic ResonanceChemical shifts, multiplicities, coupling constants
¹³C Nuclear Magnetic ResonanceCarbon framework assignment and chemical environment
Correlation SpectroscopyProton-proton connectivity
Heteronuclear Single Quantum CoherenceDirect carbon-proton correlations
Heteronuclear Multiple Bond CorrelationLong-range carbon-proton relationships

High-Resolution Electrospray Ionization Mass Spectrometry

High-resolution electrospray ionization mass spectrometry played a pivotal role in confirming the molecular formula and providing fragmentation patterns characteristic of Herpotrichone A [8] [12]. The technique provided accurate mass measurements that supported the proposed molecular formula of C₂₂H₂₆O₇ [1] [3].

The mass spectrometric analysis revealed characteristic fragmentation patterns that were consistent with the loss of methoxy groups and other structural features, providing additional confirmation of the proposed structure [8]. The high-resolution capabilities of the instrument allowed for precise determination of elemental composition, which was crucial for distinguishing between possible structural isomers [12].

X-ray Crystallographic Analysis and Absolute Configuration

The absolute configuration of Herpotrichone A was unambiguously determined through single-crystal X-ray diffraction analysis, which provided definitive three-dimensional structural information [8] [12]. The crystallographic analysis revealed the complete stereochemical arrangement of all chiral centers within the pentacyclic framework [8].

The X-ray crystallographic data confirmed the relative and absolute configurations of the multiple stereocenters present in the molecule [12]. The analysis established the absolute configuration as (1R,3R,5R,8S,10S,11R,19S), providing crucial information for understanding structure-activity relationships [1] [8].

Electronic circular dichroism calculations were employed in conjunction with X-ray crystallographic data to validate the assigned absolute configuration [8] [12]. These computational approaches provided additional confirmation of the stereochemical assignments and demonstrated excellent agreement with experimental observations [8].

Advanced computational methods, including residual dipolar coupling-based computer-assisted three-dimensional structure elucidation, were utilized to further validate the structural assignments [8] [12]. These sophisticated techniques provided orthogonal verification of the proposed structure and absolute configuration [18].

Analytical MethodConfiguration Information
X-ray CrystallographyComplete three-dimensional structure
Electronic Circular DichroismAbsolute configuration validation
Residual Dipolar Coupling AnalysisStructural verification
Computational ModelingStereochemical confirmation

Comparative Structural Analysis with Herpotrichone B

Herpotrichone A and Herpotrichone B share identical molecular formulas and molecular weights but differ in their stereochemical configurations at specific chiral centers [8] [12] [38]. Both compounds possess the same unprecedented pentacyclic 6/6/6/6/3 carbon skeleton architecture, representing two diastereomeric forms of the same basic structural framework [8] [40].

The primary structural difference between these compounds lies in the stereochemistry at the C-8 position, where Herpotrichone A exhibits S configuration while Herpotrichone B displays R configuration [1] [38]. This single stereochemical difference results in distinct three-dimensional molecular shapes that contribute to differences in their biological activities [8] [12].

The International Union of Pure and Applied Chemistry nomenclature for Herpotrichone A is (1R,3R,5R,8S,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.0¹,⁷.0³,⁵.0¹³,¹⁸]nonadeca-6,13(18),16-triene-2,15-dione, while Herpotrichone B differs only in the C-8 stereochemistry designation [1] [38].

PropertyHerpotrichone AHerpotrichone B
Molecular FormulaC₂₂H₂₆O₇C₂₂H₂₆O₇
Molecular Weight (g/mol)402.44402.44
Stereochemistry at C-8SR
Anti-neuroinflammatory IC₅₀ (μM)0.410.11
Chemical Abstracts Service Number2411834-17-6Not specified

Nuclear magnetic resonance spectroscopic analysis revealed subtle but characteristic differences in chemical shifts between the two diastereomers, particularly in regions corresponding to protons near the stereochemically different C-8 center [8] [12]. These spectroscopic differences provided important diagnostic features for distinguishing between the two compounds during isolation and characterization procedures [8].

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Exact Mass

402.16785316 g/mol

Monoisotopic Mass

402.16785316 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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